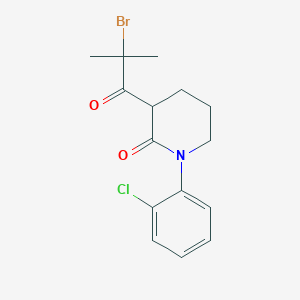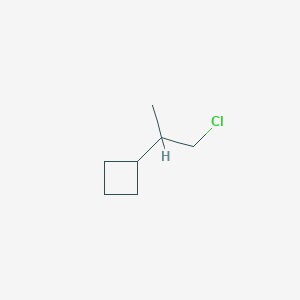
(1-Chloropropan-2-yl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloropropan-2-yl)cyclobutane is an organic compound with the molecular formula C7H13Cl It consists of a cyclobutane ring substituted with a 1-chloropropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-yl)cyclobutane can be achieved through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 1-chloropropan-2-yl chloride under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to prevent side reactions.
Another method involves the use of a [2+2] cycloaddition reaction between an alkene and an allene, followed by chlorination of the resulting cyclobutane derivative. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction and reduce the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloropropan-2-yl)cyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of cyclobutanone or cyclobutanol.
Reduction: Formation of cyclobutane derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
(1-Chloropropan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Chloropropan-2-yl)cyclobutane involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
1-Chloropropane: A linear alkane with a chlorine substituent.
Cyclobutanol: A cyclobutane derivative with a hydroxyl group.
Uniqueness
(1-Chloropropan-2-yl)cyclobutane is unique due to its combination of a cyclobutane ring and a 1-chloropropan-2-yl group
Eigenschaften
Molekularformel |
C7H13Cl |
|---|---|
Molekulargewicht |
132.63 g/mol |
IUPAC-Name |
1-chloropropan-2-ylcyclobutane |
InChI |
InChI=1S/C7H13Cl/c1-6(5-8)7-3-2-4-7/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
XPRGJIYKDQRWJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)
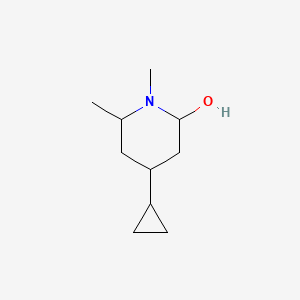
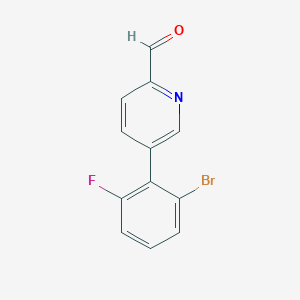
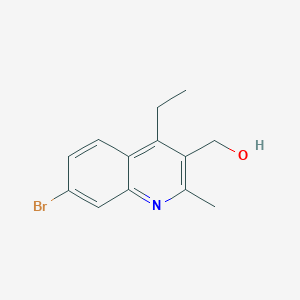
![2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)

![1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one](/img/structure/B13195769.png)
![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)

